molecular formula C16H34Sn B1600848 2-Methylpropene-1-tributylstannane CAS No. 66680-86-2

2-Methylpropene-1-tributylstannane

Cat. No.: B1600848
CAS No.: 66680-86-2
M. Wt: 345.2 g/mol
InChI Key: LWNCDBSQZPDFOG-UHFFFAOYSA-N
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Description

2-Methylpropene-1-tributylstannane is an organotin compound with the molecular formula C16H34Sn. It is a derivative of stannane, where the tin atom is bonded to three butyl groups and one 2-methylpropene group. This compound is of interest in organic synthesis and catalysis due to its unique reactivity and properties .

Preparation Methods

2-Methylpropene-1-tributylstannane can be synthesized through various methods. One common synthetic route involves the reaction of tributyltin hydride with 2-methylpropene under specific conditions. The reaction typically requires a radical initiator, such as azobisisobutyronitrile, and is carried out under an inert atmosphere to prevent oxidation .

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods ensure high purity and yield of the compound, which is essential for its applications in research and industry .

Chemical Reactions Analysis

2-Methylpropene-1-tributylstannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides and other organotin compounds. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: It can be reduced to form simpler organotin compounds or tin metal. Reducing agents such as lithium aluminum hydride are often used.

    Substitution: The butyl groups in this compound can be substituted with other organic groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield tributyltin oxide, while substitution with an alkyl halide could produce a new organotin compound with a different organic group attached to the tin atom .

Scientific Research Applications

2-Methylpropene-1-tributylstannane has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Methylpropene-1-tributylstannane exerts its effects involves the formation of reactive intermediates, such as radicals or organotin species. These intermediates can interact with various molecular targets, including enzymes, nucleic acids, and other cellular components. The specific pathways involved depend on the context of its use, such as in catalysis or biological systems .

Comparison with Similar Compounds

2-Methylpropene-1-tributylstannane can be compared with other organotin compounds, such as:

    Tributyltin hydride: Similar in structure but lacks the 2-methylpropene group.

    Tributyltin chloride: Contains a chlorine atom instead of the 2-methylpropene group.

    Triphenyltin hydride: Contains phenyl groups instead of butyl groups.

The uniqueness of this compound lies in its combination of the 2-methylpropene group with the tributyltin moiety, which imparts distinct reactivity and properties compared to other organotin compounds.

Properties

IUPAC Name

tributyl(2-methylprop-1-enyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7.3C4H9.Sn/c1-4(2)3;3*1-3-4-2;/h1H,2-3H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNCDBSQZPDFOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471938
Record name Tributyl(2-methylprop-1-en-1-yl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66680-86-2
Record name Tributyl(2-methylprop-1-en-1-yl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tributyl(2-methylprop-1-enyl)stannane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of magnesium (2.64 g, 110 mmol) in dry tetrahydrofuran (60 mL) was treated with a small amount of iodine and then 1-bromo-2-methylpropene (13.5 g, 100 mmol) in tetrahydrofuran (30 mL) was added in several portions. The mixture was heated under reflux for 3 min. The mixture was cooled to 25° C. and then treated with iodomethane (0.2 mL, 3.0 mmol). The reaction mixture was stirred at 25° C. for 30 min and then heated under reflux for 2 h until all the magnesium was consumed. The mixture was cooled to 25° C. then treated with a solution of tributyltin chloride (27 mL, 100 mmol) in tetrahydrofuran (30 mL). The mixture was heated under reflux for 19 h and then cooled to 25° C. The solution was extracted with diethyl ether and a saturated aqueous ammonium chloride solution. The organic layer was dried over sodium sulfate, filtered, and concentrated in vacuo to afford isobutenyltri-n-butyltin (31.95 g) as a crude oil. The 1H-NMR data of the crude oil indicated 58% purity of the desired isobutenyltri-n-butyltin.
Quantity
2.64 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
13.5 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
tributyltin chloride
Quantity
27 mL
Type
reactant
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Five
Quantity
0.2 mL
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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